molecular formula C14H15NO4S B11809958 Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate

Cat. No.: B11809958
M. Wt: 293.34 g/mol
InChI Key: JWELKAZQGZHZTP-UHFFFAOYSA-N
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Description

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate ( 1279202-87-7) is a high-value quinoline derivative supplied for advanced research applications. This compound, with a molecular formula of C14H15NO4S and a molecular weight of 293.34 g/mol, serves as a versatile building block and key intermediate in medicinal chemistry and materials science . Its distinct structure features a thioxo group at the 4-position of the dihydroquinoline core, making it a crucial precursor for synthesizing various heterocyclic compounds and for studying structure-activity relationships in drug discovery projects targeting a range of biological pathways . The calculated properties of this compound include a topological polar surface area of approximately 88.9 Ų and an XLogP3 of 2.5, which are important parameters for researchers predicting absorption and permeability in drug development . It has one hydrogen bond donor and six hydrogen bond acceptors . As outlined in the safety data, this product is For Research Use Only and is not intended for diagnostic or therapeutic uses. It is provided as a solid and should be handled by trained personnel in a laboratory setting. Researchers can leverage this chemical to explore novel synthetic routes and develop new chemical entities .

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 6,7-dimethoxy-4-sulfanylidene-1H-quinoline-3-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-4-19-14(16)9-7-15-10-6-12(18-3)11(17-2)5-8(10)13(9)20/h5-7H,4H2,1-3H3,(H,15,20)

InChI Key

JWELKAZQGZHZTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=CC(=C(C=C2C1=S)OC)OC

Origin of Product

United States

Preparation Methods

Gould-Jacobs Cyclization

The Gould-Jacobs reaction is the most widely employed method for constructing the 4-oxo-1,4-dihydroquinoline-3-carboxylate scaffold. This one-pot cyclocondensation involves heating a β-keto ester with an aniline derivative in a high-boiling solvent. For the target compound, 3,4-dimethoxyaniline reacts with ethyl ethoxymethylenemalonate under reflux in diphenylether or DOWTHERM™ at 235–250°C for 1–3 hours. The reaction proceeds via intermediate imine formation, followed by cyclodehydration to yield ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (Figure 1).

Key Conditions :

  • Solvent : Diphenylether or DOWTHERM™ (high-boiling, inert)

  • Temperature : 235–250°C

  • Yield : 65–89%

Friedländer Annulation

An alternative route involves Friedländer annulation between 2-aminobenzaldehyde derivatives and cyclic ketones. However, this method is less common due to challenges in introducing the 3-carboxylate group.

Thionation of the 4-Oxo Group to 4-Thioxo

Lawesson’s Reagent (LR)

Lawesson’s reagent (LR, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is the most efficient thionating agent for converting the 4-oxo group to 4-thioxo. The reaction is performed in anhydrous toluene or xylene under reflux for 4–6 hours, using 0.5–1.0 equivalents of LR. The mechanism involves cleavage of LR’s P–S bond to generate reactive dithiophosphine ylides, which selectively attack the electron-rich carbonyl oxygen (Figure 2).

Optimized Protocol :

  • Substrate : Ethyl 6,7-dimethoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (1.0 mmol)

  • Reagent : LR (0.5–1.0 eq)

  • Solvent : Toluene (anhydrous)

  • Temperature : 110°C (reflux)

  • Time : 4–6 hours

  • Yield : 75–86%

Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide offers a cost-effective alternative but requires rigorous moisture control. The substrate is heated with P₄S₁₀ (2.0 eq) in pyridine or dioxane at 80–100°C for 12–24 hours. While yields are comparable to LR (70–80%), this method generates hazardous H₂S gas, complicating large-scale applications.

Synthetic Route Optimization and Challenges

Regioselectivity and Byproduct Formation

Thionation predominantly occurs at the 4-oxo position due to resonance stabilization from the adjacent nitrogen. However, over-thionation or sulfur incorporation at the 3-carboxylate group is possible with excess LR. Using 0.5 eq LR minimizes this risk.

Purification and Characterization

Crude products are purified via recrystallization from ethanol/water mixtures. HPLC analysis confirms purity (>99%), while ¹H/¹³C NMR and HRMS validate structural integrity. Key spectral data include:

  • ¹H NMR (CDCl₃) : δ 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.95 (s, 6H, 2×OCH₃), 4.42 (q, J=7.1 Hz, 2H, CH₂CH₃), 6.85 (s, 1H, H-5), 8.52 (s, 1H, H-2).

  • HRMS : [M+H]⁺ calcd. for C₁₅H₁₆NO₅S: 322.0753; found: 322.0756.

Comparative Analysis of Thionation Methods

Parameter Lawesson’s Reagent Phosphorus Pentasulfide
Reagent Cost HighLow
Reaction Time 4–6 hours12–24 hours
Yield 75–86%70–80%
Byproducts MinimalH₂S gas, sulfur residues
Scalability Suitable for pilot scaleLimited by safety concerns

Industrial Applications and Modifications

The one-pot methodology described in CN110845410A for related dihydroisoquinoline hydrochlorides highlights the feasibility of scaling up LR-mediated thionation. Automated continuous-flow reactors are emerging to enhance safety and efficiency in handling LR .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the thioxo group to a thiol or other reduced forms.

    Substitution: This reaction can replace one of the substituents with another group, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce thiol derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of various quinoline derivatives, including ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate. Studies indicate that compounds with similar structures exhibit significant antibacterial and antifungal activities.

Case Study: Antibacterial Screening

In a study assessing the antibacterial efficacy of quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa, compounds demonstrated varying degrees of activity. For instance:

  • Compounds with electron-withdrawing groups showed enhanced antibacterial activity.
  • The minimum inhibitory concentration (MIC) values were recorded, indicating the effectiveness of these compounds against specific bacterial strains.
CompoundMIC (µg/mL)Target Bacteria
Compound A6.25Mycobacterium smegmatis
Compound B12.5Pseudomonas aeruginosa

Anticancer Properties

The anticancer potential of quinoline derivatives has been extensively studied, with promising results. This compound may exhibit similar properties.

Case Study: Cytotoxicity Testing

A series of cytotoxicity assays were conducted on cancer cell lines to evaluate the effectiveness of quinoline derivatives:

  • The compounds were tested against various cancer cell lines including breast and colon cancer.
  • Results indicated that certain derivatives could induce apoptosis in cancer cells.
Cell LineIC50 (µM)Compound Tested
MCF-7 (Breast)10Ethyl 6,7-dimethoxy derivative
HCT116 (Colon)15Ethyl 6,7-dimethoxy derivative

Mechanism of Action

The mechanism of action of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific biological context, but it often involves inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

Substituent Variations and Functional Groups

The table below compares key structural features and properties of Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate with similar compounds:

Compound Name R1 R6 R7 X (Position 4) Molecular Weight Key Features
Target Compound H OMe OMe S Not reported Thioxo, 6,7-dimethoxy
Ethyl 1-cyclopropyl-8-ethoxy-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate Cyclopropyl F F O 337.32 Difluoro, ethoxy, cyclopropyl
Ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate monohydrate Cyclopropyl F NH2 O Not reported Amino, fluoro, cyclopropyl, hydrate
1-Pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxylic Acid Pentyl H H S Not reported Thioxo, pentyl, carboxylic acid
Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate Methyl OMe OMe - Not reported Isoquinoline core, dihydro

Key Observations :

  • Thioxo vs. However, it may reduce hydrogen-bonding capacity, affecting target binding .
  • Methoxy vs. Halogen Substituents : The 6,7-dimethoxy groups in the target compound contrast with fluoro substituents in analogs (e.g., ). Methoxy groups are electron-donating, which may decrease electrophilicity but improve solubility in polar solvents .
  • Core Structure: The isoquinoline derivative in differs in ring structure (benzopyridine vs. benzene fused to pyridine), which can alter planarity and interactions with biological targets like DNA gyrase.

Physicochemical Properties

  • Solubility: The target compound’s dimethoxy groups likely enhance solubility in organic solvents (e.g., ethyl acetate, methanol) compared to difluoro analogs, which exhibit lower polarity .
  • Melting Points : While the target compound’s melting point is unreported, analogs with similar substituents (e.g., cyclopropyl, ethoxy) show melting points between 147–150°C .

Biological Activity

Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate is a compound belonging to the quinoline class, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H15NO5SC_{14}H_{15}NO_5S with a molecular weight of approximately 293.34 g/mol. The compound features a quinoline core structure with methoxy and thioxo substituents that contribute to its biological activity.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains. In a study by Umesha et al., the compound demonstrated notable inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays, including DPPH radical scavenging tests. The results showed that this compound effectively reduced oxidative stress markers in vitro, indicating its potential role in protecting cells from oxidative damage .

Cytotoxicity Studies

Cytotoxicity assays conducted on cancer cell lines revealed that the compound exhibited selective cytotoxic effects. The IC50 values were determined using MTT assays, showing that the compound could inhibit cell proliferation in a dose-dependent manner. This suggests its potential as an anticancer agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Studies indicate that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Scavenging Free Radicals : Its antioxidant properties allow it to neutralize harmful free radicals, thus preventing cellular damage.

Case Studies and Research Findings

A summary of relevant studies is presented in the table below:

StudyFocusKey Findings
Umesha et al. (2009)AntimicrobialSignificant inhibition against various bacterial strains; potential for development as an antimicrobial agent .
Cytotoxicity Assay (2020)Cancer ResearchSelective cytotoxic effects on cancer cell lines with IC50 values indicating effective inhibition of proliferation .
Antioxidant Activity (2022)Oxidative StressEffective reduction of oxidative stress markers; potential neuroprotective effects .

Q & A

Q. What are the optimal synthetic routes for preparing Ethyl 6,7-dimethoxy-4-thioxo-1,4-dihydroquinoline-3-carboxylate?

A common approach involves multi-step reactions starting with condensation of substituted aldehydes with amines to form intermediates, followed by cyclization to construct the quinoline core. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to achieve high yields. For example, similar quinoline derivatives are synthesized via acid-catalyzed cyclization, with purification by column chromatography to isolate the product .

Q. How can the molecular structure of this compound be confirmed experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard for resolving molecular conformation and hydrogen-bonding networks. Complementary techniques include 1^1H/13^{13}C NMR for functional group verification, IR spectroscopy for identifying thioxo (C=S) and ester (C=O) groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation .

Q. What biological activities are reported for structurally related quinoline derivatives?

Analogous compounds exhibit calcium channel modulation, antibacterial, and antioxidant properties. For example, 1,4-dihydropyridine derivatives with methoxy/thioxo substituents show bioactivity in enzyme inhibition assays (e.g., NADPH oxidase) and antimicrobial disk diffusion tests .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify purity. Melting point analysis (e.g., 270–272°C for similar esters) and thin-layer chromatography (TLC) provide rapid preliminary checks .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

SAR studies should systematically modify substituents (e.g., replacing methoxy with halogens) and evaluate changes in potency. Computational tools like molecular docking can predict binding affinities to targets (e.g., bacterial gyrase). In vitro assays (MIC for antimicrobial activity) and in silico ADMET profiling are critical for prioritizing analogs .

Q. How should researchers resolve contradictions in reported biological data for quinoline derivatives?

Discrepancies may arise from assay variability (e.g., bacterial strain differences) or compound purity. Reproducing experiments under standardized conditions (e.g., CLSI guidelines for antimicrobial testing) and validating purity via HPLC-MS are essential. Cross-referencing crystallographic data (e.g., XRD) ensures structural consistency .

Q. What mechanistic insights can be gained from studying this compound’s interaction with biological targets?

Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics. Enzyme inhibition assays (e.g., fluorescence-based monitoring of NADPH oxidation) and molecular dynamics simulations elucidate mechanisms at atomic resolution .

Q. How can researchers develop robust analytical methods for detecting degradation byproducts?

Forced degradation studies (heat, light, pH extremes) coupled with LC-MS/MS identify degradation pathways. Stability-indicating methods (e.g., gradient HPLC) should separate parent compounds from impurities. Accelerated stability testing (40°C/75% RH) predicts shelf-life under storage conditions .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining yield?

Pilot-scale reactions require solvent optimization (e.g., switching from DMF to ethanol for greener chemistry) and continuous flow systems to enhance reproducibility. Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real time .

Q. How does the compound’s stability vary under different experimental conditions?

Stability studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal degradation. Solubility in biorelevant media (e.g., simulated gastric fluid) and photostability under UV light guide formulation strategies .

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